molecular formula C4H4F4O2 B1584978 Methyl 2,3,3,3-tetrafluoropropionate CAS No. 382-93-4

Methyl 2,3,3,3-tetrafluoropropionate

Cat. No. B1584978
CAS RN: 382-93-4
M. Wt: 160.07 g/mol
InChI Key: YPGCUXBNTDXTKF-UHFFFAOYSA-N
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Description

Methyl 2,3,3,3-tetrafluoropropionate is a chemical compound with the formula C4H4F4O2 . It has a molecular weight of 160.0670 . The CAS Registry Number for this compound is 382-93-4 .


Molecular Structure Analysis

The molecular structure of Methyl 2,3,3,3-tetrafluoropropionate consists of 4 carbon atoms, 4 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Methyl 2,3,3,3-tetrafluoropropionate has a density of 1.3±0.1 g/cm3, a boiling point of 77.3±35.0 °C at 760 mmHg, and a vapor pressure of 97.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 31.8±3.0 kJ/mol and a flash point of 1.8±20.8 °C .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Palladium-Catalyzed Reactions : Methyl 2,3,3,3-tetrafluoropropionate is used in palladium(0)-catalyzed allylation reactions under neutral conditions. This application is significant in generating stable carbanions positioned beta from fluorine atoms, enhancing the synthesis of various organic compounds (Komatsu, Sakamoto, & Kitazume, 1999).

In Synthesis of Fluorinated Compounds

  • Transformation to Methyl 3,3,3-trifluoropyruvate : An optimized laboratory-scale preparation method has been developed using Methyl 2,3,3,3-tetrafluoropropionate as a starting material. This process yields Methyl 3,3,3-trifluoropyruvate with high efficiency, a compound valuable in various chemical syntheses (Dolenský, Kvíčala, Palecek, & Paleta, 2002).

Analytical Applications

  • Determination in Synthetic Samples : A study focusing on the determination method of 3-Methoxy tetrafluoropropionic acid methyl ester in synthetic samples by CGC method indicates its application in quantitative analysis for synthetic samples, highlighting its role in analytical chemistry (Chen Xiao-li, 2011).

Applications in Organic Synthesis

  • Synthesis of Enol Ethers and Vinyl Sulfides : Methyl 2,3,3,3-tetrafluoropropionate is used in the synthesis of enol ethers and vinyl sulfides, showcasing its utility as a fluorinated building block in organic synthesis (Murray, Ball, Harsanyi, & Sandford, 2019).

Research in Thermodynamics

  • Vapor-Liquid Equilibrium Studies : Its use in vapor-liquid equilibrium studies with various ionic liquids provides insights into its physical properties and potential applications in chemical engineering processes (Zhang, Yin, & Wang, 2018).

Application in Biotransformation Studies

  • Biotransformation Analysis : Research has been conducted on the biotransformation of 2,3,3,3-tetrafluoropropene, a related compound, which can provide insights into the metabolic pathways and potential biological interactions of Methyl 2,3,3,3-tetrafluoropropionate (Schuster et al., 2008).

Solvent Applications

  • Use as a Biomass-Derived Solvent : Though not directly related to Methyl 2,3,3,3-tetrafluoropropionate, the research on 2-Methyltetrahydrofuran, a biomass-derived solvent, may inform the potential use of similar fluorinated compounds as solvents in organic chemistry (Pace et al., 2012).

Safety And Hazards

Methyl 2,3,3,3-tetrafluoropropionate is classified as a flammable liquid (Category 3) according to the UN GHS revision 8 . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

As for future directions, Methyl 2,3,3,3-tetrafluoropropionate is primarily used for research and development purposes . Its potential applications in various fields could be explored further.

properties

IUPAC Name

methyl 2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCUXBNTDXTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959152
Record name Methyl 2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,3,3-tetrafluoropropionate

CAS RN

382-93-4
Record name Methyl 2,3,3,3-tetrafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2,3,3,3-tetrafluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,3,3-tetrafluoropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Ishikawa, A Takaoka, MK Ibrahim - Journal of fluorine chemistry, 1984 - Elsevier
Dimethyl and diethyl fluoromalonates were prepared from hexafluoropropene by its exhaustive alcoholysis or alternatively its ammonolysis and alcoholysis. Fluoromalonates thus …
Number of citations: 41 www.sciencedirect.com
N Ishikawa, A Takaoka - Chemistry Letters, 1981 - journal.csj.jp
Dimethyl and diethyl fluoromalonates were prepared by the stepwise basic alcoholysis of hexafluoropropene in a total yield of 50–55%. These dialkyl fluoromalonates were alkylated …
Number of citations: 14 www.journal.csj.jp
K Padayachee - 2016 - ukzn-dspace.ukzn.ac.za
South Africa is rich in valuable ore, including fluorspar (calcium fluoride), a principle feedstock used to synthesize hydrofluoric acid and a wide range of other fluorochemicals. As part of …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
AK Domah - 2015 - ukzn-dspace.ukzn.ac.za
Partially fluorinated dialkyl ethers are valuable intermediates for organofluorine syntheses. These compounds can be used for the preparation of perfluoroacrylic acids or the anhydrides…
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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